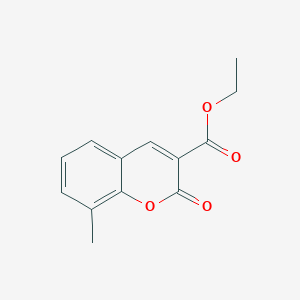

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate

Description

Historical Development and Structural Classification of Chromene Derivatives

The history of coumarins began in 1820 with the isolation of the parent compound, coumarin (B35378), from the tonka bean. nih.gov Its synthesis was first achieved in 1868. orientjchem.org Chemically, coumarins are classified as members of the benzopyrone family. nih.gov The foundational structure is the chromene ring, an oxygen-containing heterocycle. researchgate.netresearchgate.net Chromene derivatives are broadly classified based on the position of the double bond in the pyran ring, leading to structures like 2H-chromenes and 4H-chromenes. orientjchem.org

Coumarins, formally known as 2H-1-benzopyran-2-ones, are a prominent class of 2H-chromenes and are further categorized based on their substitution patterns into simple coumarins, furanocoumarins, pyranocoumarins, and others. nih.gov Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate is a synthetically derived simple coumarin. The structural versatility of this scaffold, with multiple sites available for substitution, has led to the identification or synthesis of over 1300 different coumarins. nih.govresearchgate.net

Broad Pharmacological and Industrial Relevance of Coumarin-Based Scaffolds

The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets, leading to a wide spectrum of pharmacological activities. nih.govmdpi.comresearchgate.net These compounds are noted for their low molecular weight, simple structure, and high bioavailability. nih.gov The planar, aromatic, and lipophilic nature of the 2H-chromen-2-one ring allows it to bind effectively to proteins, often through π–π stacking interactions. mdpi.com

The diverse biological activities of coumarin derivatives have been extensively documented and are summarized in the table below.

| Pharmacological Activity | Description |

| Anticancer | Coumarin derivatives have shown promise in cancer therapy, with applications in treating prostate cancer, renal cell carcinoma, and leukemia. nih.gov They can induce apoptosis and inhibit cell proliferation in various carcinoma cell lines. rjptonline.org |

| Anticoagulant | Certain 4-hydroxycoumarins are vitamin K antagonists and are used as anticoagulant drugs. orientjchem.org |

| Anti-inflammatory | Many coumarins exhibit significant anti-inflammatory properties. nih.govresearchgate.net |

| Antimicrobial | The scaffold is effective against a range of microbes, with documented antibacterial and antifungal properties. nih.govnih.govmdpi.com |

| Antiviral | Antiviral activity, including against HIV and influenza viruses, has been reported for several coumarin derivatives. nih.govnih.gov |

| Antioxidant | Hydroxycoumarins, in particular, are known to be strong antioxidants that scavenge reactive oxygen species. mdpi.comnih.gov |

| Neuroprotective | Some derivatives have been investigated for their neuroprotective effects and potential application in managing Alzheimer's disease by inhibiting enzymes like monoamine oxidase B (MAO-B). nih.gov |

Beyond medicine, coumarins have found applications in various industries. They are used as additives in food and cosmetics, in the fragrance industry for their sweet scent, and in the agrochemical sector. researchgate.netnih.govmdpi.com Their unique fluorescent properties also make them valuable as optical brightening agents and dyes in laser technology. nih.govnih.gov

Specific Academic Interest and Research Gaps Pertaining to this compound and its Closely Related Analogues

While the broader coumarin class is extensively studied, academic interest in this compound is highly specific and appears limited in publicly accessible literature. The primary research gap is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this particular 8-methyl substituted compound.

However, significant research exists for its closely related analogues, which provides a framework for understanding its potential properties and synthetic routes.

Synthesis: The synthesis of coumarin-3-carboxylates is commonly achieved through the Knoevenagel condensation. researchgate.netresearchgate.net For instance, the synthesis of the parent compound, Ethyl 2-oxo-2H-chromene-3-carboxylate, involves the reaction of salicylaldehyde (B1680747) with diethyl malonate in the presence of a base like piperidine (B6355638). nih.govmdpi.com Similarly, Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has been synthesized via a Knoevenagel condensation of 3-ethoxysalicylaldehyde (B1293910) and diethyl malonate. researchgate.net It is highly probable that this compound would be synthesized using a similar method, starting from 2-hydroxy-3-methylbenzaldehyde.

Research on Analogues:

Ethyl 2-oxo-2H-chromene-3-carboxylate (Parent Compound): This compound serves as a crucial precursor for synthesizing more complex heterocyclic compounds and hydrazone derivatives with potential biological activities. nih.gov Its reaction with hydrazine (B178648) hydrate (B1144303) has been a subject of study to produce carbohydrazides for further derivatization. rjptonline.orgnih.gov Its physical and chemical properties, including a melting point of 92-94 °C, are well-documented.

Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate: This analogue has been synthesized and its spectral data are available. derpharmachemica.com Its chemical information is cataloged in databases like PubChem, indicating its use as a chemical intermediate. nih.gov

Methyl 2-oxo-2H-chromene-3-carboxylate: The methyl ester analogue is also well-characterized, with studies detailing its crystal structure. nih.govresearchgate.net Like its ethyl counterpart, it is noted as a versatile scaffold for building molecules with a wide array of biological activities. nih.govresearchgate.net

The existing research on these analogues highlights the academic interest in the 2-oxo-2H-chromene-3-carboxylate scaffold as a building block for pharmacologically active agents. The clear research gap is the specific investigation of the 8-methyl derivative. Future research could focus on its synthesis, crystallographic analysis, and screening for the broad spectrum of biological activities—such as anticancer, antimicrobial, and anti-inflammatory effects—that are characteristic of the coumarin family.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-methyl-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-16-12(14)10-7-9-6-4-5-8(2)11(9)17-13(10)15/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPLTGLFILJRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC(=C2OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 8 Methyl 2 Oxo 2h Chromene 3 Carboxylate and Its Derivatives

Classical Condensation Reactions in Chromene-3-Carboxylate Synthesis

Traditional methods for the synthesis of the coumarin (B35378) nucleus, including the chromene-3-carboxylate scaffold, have long relied on well-established condensation reactions. These methods, while foundational, often necessitate specific catalysts and reaction conditions to achieve desired yields.

Pechmann Condensation Approaches Utilizing Salicylaldehyde (B1680747) Derivatives and Beta-Ketoesters

The Pechmann condensation is a cornerstone in coumarin synthesis, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netresearchgate.net This reaction proceeds through transesterification followed by an intramolecular cyclization. For the synthesis of Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate, this would conceptually involve the condensation of 3-methylphenol with a suitable β-ketoester. While the Pechmann reaction is a powerful tool for generating a variety of coumarin derivatives, its application often requires strong acid catalysts and can be limited by the reactivity of the specific phenol and β-ketoester employed. researchgate.netresearchgate.net The general Pechmann condensation has been a common method for successfully synthesizing heterocyclic compounds known as coumarins. wpmucdn.com

Knoevenagel Condensation Protocols Involving Malonate Esters

The Knoevenagel condensation provides a versatile and widely utilized route to coumarin-3-carboxylates. tandfonline.com This reaction involves the condensation of an o-hydroxybenzaldehyde, such as 3-methylsalicylaldehyde, with a compound containing an active methylene (B1212753) group, typically a malonate ester like diethyl malonate. rsc.orgacgpubs.org The reaction is generally catalyzed by a weak base. rsc.org This method is advantageous due to its milder conditions compared to other classical methods and its direct installation of the carboxylate group at the 3-position of the coumarin ring. rsc.org The synthesis of various coumarin-3-carboxylic acid esters has been successfully achieved through Knoevenagel condensation, yielding products in good to very good yields, ranging from 54% to 94%. biomedres.us

Modern and Sustainable Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, sustainable, and environmentally benign methodologies. This has led to the exploration of novel catalytic systems for the synthesis of coumarin derivatives.

Catalyst-Mediated Synthesis of Chromene-3-Carboxylates

The use of catalysts is central to modern organic synthesis, offering pathways to improved reaction rates, higher yields, and greater selectivity under milder conditions. Both organocatalysts and inorganic catalysts have been successfully employed in the synthesis of chromene-3-carboxylates.

Simple organic molecules can act as effective catalysts in the Knoevenagel condensation for coumarin synthesis. Piperidine (B6355638), a secondary amine, is a classic and effective catalyst for the condensation of salicylaldehydes with diethyl malonate. nih.govic.ac.ukresearchgate.netnih.gov The reaction is believed to proceed through the formation of an iminium ion intermediate, which then reacts with the enolate of the malonate ester. scribd.com Acetic acid has also been employed, often in conjunction with an amine catalyst, to facilitate the reaction. google.com The use of such organocatalysts is advantageous due to their low cost, ready availability, and often mild reaction conditions. sapub.org Research has shown that piperidine can be used as a catalyst in the synthesis of 3-carbethoxycoumarin from salicylaldehyde and diethyl malonate. wpmucdn.com In one reported procedure, the use of piperidine as a catalyst in the reaction of salicylaldehyde and diethyl malonate in ethanol (B145695) resulted in a 90% yield of the product after refluxing for 5 hours. nih.gov

Table 1: Organocatalyzed Synthesis of Coumarin Derivatives via Knoevenagel Condensation

| Salicylaldehyde Derivative | Malonate Ester | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde | Diethyl malonate | Piperidine | Toluene | - | - | nih.gov |

| o-vanillin | Diethyl malonate | Piperidine acetate | Solvent-free | 50°C, 15 min, ultrasound | 96 | sapub.org |

| Salicylaldehyde | Diethyl malonate | Piperidine | Ethanol | Reflux, 5h | 90 | nih.gov |

Data compiled from multiple sources.

Inorganic catalysts have emerged as powerful tools in organic synthesis, offering advantages such as high stability, reusability, and unique catalytic activities. For the synthesis of coumarin-3-carboxylates, several inorganic systems have been investigated.

Magnesium ferrite (B1171679) (MgFe2O4) nanoparticles have been utilized as an efficient and recyclable catalyst for the synthesis of 3-substituted coumarins via Knoevenagel condensation under solvent-free conditions with ultrasound irradiation. bohrium.com This method aligns with the principles of green chemistry by avoiding hazardous solvents and allowing for easy recovery and reuse of the catalyst. bohrium.com

Ytterbium triflate (Yb(OTf)3) is a Lewis acid catalyst that has been shown to be highly effective in promoting the synthesis of coumarin-3-carboxylic acids. mzk.cz It has been used to catalyze the reaction between substituted 2-hydroxybenzaldehydes and Meldrum's acid under microwave irradiation and solvent-free conditions, affording the desired products in excellent yields (92-98%). mzk.czplu.mx Lanthanide triflates, including Yb(OTf)3, have also demonstrated superior catalytic activity in Pechmann condensations, providing high yields in short reaction times under solvent-free conditions. researchgate.netscispace.com

Table 2: Inorganic Catalyst-Mediated Synthesis of Coumarin Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde derivatives | - | MgFe2O4 nanoparticles | Solvent-free, ultrasound | 3-substituted coumarins | High | bohrium.com |

| Phenols | β-ketoesters | Yb(OTf)3 | Solvent-free | Coumarin derivatives | 78-95 | researchgate.net |

Data compiled from multiple sources.

Coupling Reagents in Esterification (e.g., DCC, DMAP)

The synthesis of coumarin-3-carboxylic esters can be efficiently achieved through the esterification of coumarin-3-carboxylic acid with various alcohols. A prominent and mild method for this transformation is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.netmdpi.comorganic-chemistry.org This method is particularly advantageous as it proceeds under gentle conditions, making it suitable for substrates that may be sensitive to more acidic or basic environments. organic-chemistry.org

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with an alcohol, the process is significantly accelerated by the presence of DMAP. DMAP, being a more potent nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt. This "active ester" intermediate is not susceptible to the intramolecular rearrangement that can form a stable N-acylurea byproduct, a common issue in DCC couplings without a catalyst. organic-chemistry.org The alcohol then readily reacts with this activated intermediate to yield the desired ester and regenerate the DMAP catalyst. The other major byproduct is dicyclohexylurea (DCU), which is insoluble in most common organic solvents and can be easily removed by filtration. mdpi.com

This method has been successfully employed for the synthesis of various coumarin-3-carboxylate esters, demonstrating its reliability and efficiency. mdpi.com For instance, the esterification of coumarin-3-carboxylic acid with alcohols like cyclohexanol (B46403) and menthol (B31143) in dichloromethane (B109758) (DCM) at room temperature provides the corresponding esters in moderate to good yields. mdpi.com

| Alcohol | Reaction Time (h) | Yield (%) |

|---|---|---|

| Cyclohexanol | 12-48 | 30-42 |

| L-menthol | 12-48 | 30-42 |

| D-menthol | 12-48 | 30-42 |

| (-)-Isopulegol | 12-48 | 30-42 |

Solvent-Free and Green Chemistry Approaches

In alignment with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign synthetic routes to coumarin derivatives. researchgate.netflinders.edu.au These methods aim to minimize waste, avoid the use of hazardous organic solvents, and improve energy efficiency. flinders.edu.au

One successful approach involves the Knoevenagel condensation of salicylaldehydes with active methylene compounds, such as diethyl malonate or Meldrum's acid, under solvent-free conditions. researchgate.netnih.gov The reaction can be facilitated by simply mixing the solid reactants, sometimes with a catalyst, which remarkably can proceed rapidly even without external heating. flinders.edu.au This is a significant improvement over traditional methods that often require refluxing in toxic solvents for extended periods. researchgate.net For example, 3-carboxycoumarins have been synthesized in very high yields by the direct reaction of solid reagents or in an aqueous slurry, representing a highly energy-efficient and clean process. flinders.edu.au

The use of water as a reaction medium is another cornerstone of green chemistry that has been applied to coumarin synthesis. bhu.ac.in Researchers have reported the synthesis of 3-carboxycoumarins and 3-cyanocoumarins in aqueous media at room temperature using an easily available catalyst, achieving yields between 85-95%. bhu.ac.in

| Method | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Knoevenagel Condensation | Salicylaldehydes, Meldrum's acid | Stirred solid reagents or aqueous slurry, no heat | High yield, energy efficient, avoids organic solvents | flinders.edu.au |

| Aqueous Media Synthesis | Substituted Salicylaldehydes, Malonic acid/Ethyl 2-cyanoacetate | Potassium 1,2,3,6-Tetrahydrophthalimide catalyst, water, room temp. | Excellent yields (85-95%), mild conditions, environmentally friendly solvent | bhu.ac.in |

| Solvent-Free Perkin/Knoevenagel | Phenols/Salicylaldehydes, β-keto esters/active methylene compounds | Solid-state reaction | Waste minimization, simple operation, easier work-up | researchgate.net |

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating organic reactions, and its application in the synthesis of coumarins has been extensively documented. nih.govjmest.orgnih.gov This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. jmest.orgresearchgate.net

MAOS is frequently combined with solvent-free conditions to create highly efficient and environmentally friendly protocols. nih.govjmest.org For instance, the synthesis of coumarin-3-carboxylic acids from substituted salicylaldehydes and Meldrum's acid has been achieved in excellent yields (93–98%) under solvent-free conditions using ytterbium triflate (Yb(OTf)₃) as a catalyst with microwave irradiation. nih.gov This represents a significant improvement in both speed and yield over traditional methods.

The benefits of MAOS are evident when comparing reaction outcomes with conventional heating. In many cases, reactions that take several hours to complete under reflux can be finished in a matter of minutes using a microwave reactor. jmest.orgnih.gov This rapid heating, combined with the potential for higher temperatures and pressures, can drive reactions to completion more effectively.

| Reaction | Method | Conditions | Time | Result |

|---|---|---|---|---|

| Synthesis of compound 2 from 1 | Microwave-Assisted | AcOH, DMF, 120 °C | 8–10 min | Good Yield |

| Conventional | AcOH, DMF, reflux | 4–7 h | Good Yield | |

| Synthesis of compound 11 | Microwave-Assisted | AcOH, DMF, 120 °C | 8–10 min | Good Yield |

| Conventional | AcOH, DMF, reflux | 4–7 h | Good Yield |

Multi-Component Reactions (MCRs) for Diversified Chromene-3-Carboxylate Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are a cornerstone of modern medicinal and combinatorial chemistry. rsc.orgnih.gov This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate large libraries of structurally diverse molecules from readily available building blocks. rsc.orgorganic-chemistry.org

A notable MCR for the synthesis of coumarin-3-carboxylic esters involves the one-pot reaction of a salicylaldehyde, Meldrum's acid, and an alcohol, catalyzed by iron(III) chloride (FeCl₃). researchgate.netmdpi.com In this process, the alcohol serves as both a reactant and the solvent. This method is considered highly economical and environmentally friendly. researchgate.net The reaction proceeds through a cascade of events, likely involving an initial Knoevenagel condensation between the salicylaldehyde and Meldrum's acid, followed by intramolecular cyclization and subsequent alcoholysis of the Meldrum's acid moiety to form the final ester product.

Chemical Reactivity and Transformations of Ethyl 8 Methyl 2 Oxo 2h Chromene 3 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Chromene Ring System

The coumarin (B35378) ring system is generally considered electron-deficient due to the electron-withdrawing effects of the lactone carbonyl and the C-3 carboxylate group. This deactivation makes classical electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) on the benzene (B151609) portion of the chromene ring challenging. masterorganicchemistry.com When such reactions do occur, the substitution pattern is directed by the combined influence of the activating methyl group at C-8 and the deactivating effect of the pyrone ring.

Conversely, the electron-deficient nature of the pyrone ring, particularly the C-4 position, makes it susceptible to nucleophilic attack. Reactions with strong nucleophiles can lead to the opening of the lactone ring. For instance, the reaction of ethyl coumarin-3-carboxylate with amines can result in ring cleavage to yield salicylaldehyde (B1680747) and ammonium salt derivatives. acgpubs.org Similarly, reactions with other nucleophiles like Grignard reagents can lead to addition across the C3-C4 double bond or attack at the carbonyl carbon, often followed by ring opening. acgpubs.org The outcome of nucleophilic reactions—whether substitution or ring expansion—can be highly dependent on the nucleophile's basicity and the reaction conditions. researchgate.net

Modifications of the Ester Moiety at C-3 Position

The ethyl ester group at the C-3 position is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through standard ester transformations.

The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 8-methyl-2-oxo-2H-chromene-3-carboxylic acid. This reaction is a fundamental step in the synthesis of other derivatives, as the carboxylic acid is a versatile intermediate. mdpi.com Base-catalyzed hydrolysis, typically using sodium hydroxide or potassium hydroxide followed by acidification, is a common method to achieve this transformation. The resulting carboxylic acid serves as a precursor for the synthesis of amides and other esters. mdpi.com

Transesterification allows for the conversion of the ethyl ester into other alkyl esters. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol (e.g., methanol, propanol). masterorganicchemistry.com Under basic conditions, an alkoxide corresponding to the desired ester (e.g., sodium methoxide for a methyl ester) attacks the carbonyl carbon in an addition-elimination sequence. masterorganicchemistry.com To ensure a high yield of the new ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

The ester group can be converted into a carboxamide moiety through reaction with amines or their derivatives. A particularly well-documented reaction for the parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate, is its reaction with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, leading to the formation of 2-oxo-2H-chromene-3-carbohydrazide. nih.gov This hydrazide is a key intermediate for synthesizing a variety of heterocyclic compounds and N'-arylidene carbohydrazides. nih.gov However, the reaction can sometimes lead to ring-opening by-products, such as salicylaldehyde azine, depending on the reaction conditions. nih.gov The direct coupling of the corresponding carboxylic acid with amines using coupling agents is another efficient route to produce a wide array of amides. researchgate.netnih.gov

Table 1: Synthesis of N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides from the Parent Hydrazide This table is based on derivatives of the non-methylated parent compound, 2-oxo-2H-chromene-3-carbohydrazide.

| Product Name | Yield (%) | Melting Point (°C) |

| N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 90% | 265–267 |

| 2-Oxo-N'-(thiophen-2-ylmethylene)-2H-chromene-3-carbohydrazide | 80% | 282-284 |

| N'-(2-Hydroxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 88% | 298–300 |

Data sourced from literature on ethyl 2-oxo-2H-chromene-3-carboxylate reactions. nih.gov

Reduction and Oxidation Reactions of the Chromene Core

The chromene core of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate possesses sites amenable to both reduction and oxidation. The C3-C4 double bond is a common target for reduction. For example, sodium borohydride reduction of substituted coumarins in alcoholic solvents has been shown to reduce this double bond, yielding the corresponding 3,4-dihydrocoumarin derivatives. acgpubs.org

Oxidation reactions can also target the C3-C4 double bond, leading to the formation of epoxides or diols. The specifics of oxidation for this particular compound are not widely detailed, but the reactivity is expected to be analogous to other α,β-unsaturated esters. The methyl group at the C-8 position could also potentially be a site for oxidation to a carboxylic acid or an alcohol under strong oxidizing conditions, although this would require harsh conditions that might also affect other parts of the molecule.

Cycloaddition and Other Pericyclic Reactions

The C3-C4 double bond in the coumarin ring is electron-deficient and can participate as a dienophile or a dipolarophile in cycloaddition reactions. msu.edu A known reaction for the parent ethyl coumarin-3-carboxylate is the [2+1] cycloaddition of ethyl diazoacetate, which adds across the 3,4-double bond to form a tetrahydro-cyclopropa[c]chromene derivative. acgpubs.org This highlights the ability of the double bond to react with carbenes or carbenoids.

The coumarin system can also be involved in other pericyclic reactions. While specific Diels-Alder reactions involving this compound as the dienophile are not extensively documented, its electron-deficient nature suggests it would react with electron-rich dienes. Furthermore, related heterocyclic systems have been shown to undergo 6π-electrocyclization reactions under certain conditions, indicating another potential pathway for pericyclic reactivity. mdpi.com

Reactions with Organometallic Reagents

Organometallic reagents are powerful nucleophiles that react with the electrophilic centers of the coumarin-3-carboxylate scaffold. libretexts.org These reactions, particularly with Grignard and organolithium reagents, can lead to additions at the carbonyl group of the ester or conjugate additions to the α,β-unsaturated system of the coumarin ring. libretexts.orgacgpubs.org

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with Grignard reagents can yield a variety of products depending on the specific reagent and reaction conditions. For instance, the reaction with tert-butylmagnesium chloride results in a mixture of products, including ethyl 4-tert-butyl-3,4-dihydro-2-oxo-2H-chromene-3-carboxylate, 4-tert-butyl-3-pivaloyl-3,4-dihydro-2H-chromen-2-one, and diethyl 2,2'-dioxo-[4,4'-bichromane]-3,3'-dicarboxylate. acgpubs.orgresearchgate.net

In the presence of a copper catalyst, such as copper(I) bromide (CuBr), the Grignard addition of alkylmagnesium halides proceeds via a conjugate addition mechanism. acgpubs.orgresearchgate.net This is followed by hydrolysis, decarboxylation, and dehydrogenation to yield 4-alkylcoumarins. acgpubs.org

A more complex reaction pathway is observed with aryl Grignard reagents. The reaction of 2-methylphenylmagnesium bromide with ethyl 2-oxo-2H-chromene-3-carboxylate has been reported to yield a complex mixture of products through a series of addition and rearrangement steps. acgpubs.org

Table 1: Summary of Reactions with Grignard Reagents

| Grignard Reagent | Catalyst/Conditions | Product(s) | Reference |

| tert-butylmagnesium chloride | - | Mixture of ethyl 4-tert-butyl-3,4-dihydro-2-oxo-2H-chromene-3-carboxylate, 4-tert-butyl-3-pivaloyl-3,4-dihydro-2H-chromen-2-one, and diethyl 2,2'-dioxo-[4,4'-bichromane]-3,3'-dicarboxylate | acgpubs.orgresearchgate.net |

| Alkylmagnesium halides | CuBr, followed by hydrolysis, decarboxylation, and dehydrogenation | 4-Alkylcoumarins | acgpubs.orgresearchgate.net |

| 2-Methylphenylmagnesium bromide | - | Complex mixture of rearranged products | acgpubs.org |

The Reformatsky reaction involves the reaction of an α-halo ester with zinc metal to form an organozinc reagent, which can then react with carbonyl compounds. adichemistry.com While less reactive than Grignard reagents, these organozinc enolates can participate in conjugate addition reactions with coumarin-3-carboxylates. acgpubs.orgadichemistry.com

For example, zinc enolates derived from 1-aryl-2-bromo-2-phenylethanones react with alkyl coumarin-3-carboxylates to produce alkyl 4-(2-aryl-2-oxo-1-phenylethyl)-2-oxo-2H-chromene-3-carboxylates as a single diastereomer. acgpubs.org Similarly, the zinc enolate from 2-bromo-1-indanone reacts with ethyl 2-oxo-2H-chromene-3-carboxylate to give ethyl 2-oxo-4-(1-oxo-2-indanyl)chroman-3-carboxylate, also as a single diastereomer. acgpubs.org These reactions highlight the stereoselective nature of organozinc additions to the coumarin scaffold.

Table 2: Summary of Reactions with Organozinc Reagents

| Organozinc Precursor | Substrate | Product | Reference |

| 1-Aryl-2-bromo-2-phenylethanone | Alkyl coumarin-3-carboxylates | Alkyl 4-(2-aryl-2-oxo-1-phenylethyl)-2-oxo-2H-chromene-3-carboxylates | acgpubs.org |

| 2-Bromo-1-indanone | Ethyl 2-oxo-2H-chromene-3-carboxylate | Ethyl 2-oxo-4-(1-oxo-2-indanyl)chroman-3-carboxylate | acgpubs.org |

Advanced Structural Elucidation and Solid State Characteristics of Ethyl 8 Methyl 2 Oxo 2h Chromene 3 Carboxylate and Its Analogues

Single Crystal X-ray Diffraction (SC-XRD) Analysis

The conformation of the ester group at the C-3 position of the coumarin (B35378) core is a critical structural feature. Theoretical studies on 2-oxo-2H-chromene-3-carboxylates indicate that the most stable conformations have the carbonyl group of the ester in the same plane as the coumarin core. Two primary rotamers are possible: s-cis, where the ester carbonyl and the 2-oxo group are on the same side, and s-trans, where they are on opposite sides. Computational analyses at the M06-2X density functional theory level suggest that the s-cis arrangement is slightly more stable than the s-trans form by less than 0.5 kcal/mol. researchgate.net

A survey of crystallographic data for over 50 coumarin-3-carboxylate derivatives confirms that these molecules predominantly adopt one of these two planar conformations, with interplanar angles of less than 30°. researchgate.net For instance, the crystal structure of ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate shows an s-cis conformation. researchgate.net Given the minimal energetic difference, it is plausible that Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate could crystallize in either conformation, potentially influenced by crystal packing forces.

The supramolecular assembly of coumarin derivatives in the solid state is often governed by a network of weak intermolecular interactions. In the crystal structure of the closely related Methyl 2-oxo-2H-chromene-3-carboxylate, the molecules are linked via C—H···O hydrogen bonds, forming two-dimensional networks. nih.govresearchgate.net These interactions involve hydrogen atoms from the aromatic ring and the methyl group acting as donors to the oxygen atoms of the carbonyl and ester groups.

Specifically, in the analogue Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, the structure exhibits intermolecular hydrogen bonds of the C-H...O type. researchgate.net Studies on various coumarin-3-carboxylic acid esters highlight the critical influence of these weak C-H…O hydrogen bonds in dictating the solid-state architecture. mdpi.com In contrast, π-π stacking interactions are often found to be negligible in these systems. mdpi.com Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, has demonstrated the predominant role of the carbonyl oxygen atom as a hydrogen bond acceptor in these structures. researchgate.net It is therefore highly probable that the crystal structure of this compound is also stabilized by similar C-H...O hydrogen bonding patterns.

For Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, the compound crystallizes in the monoclinic crystal system with the space group P21/n. researchgate.net The packing is influenced by the aforementioned C-H...O interactions. Given the structural similarities, a comparable packing arrangement, characterized by layered structures held together by weak hydrogen bonds, can be anticipated for this compound.

Table 1: Crystallographic Data for Analogues of this compound

| Parameter | Methyl 2-oxo-2H-chromene-3-carboxylate nih.govresearchgate.net | Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate researchgate.net |

| Formula | C₁₁H₈O₄ | C₁₄H₁₄O₅ |

| Formula Weight | 204.17 | 262.25 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/n |

| a (Å) | 3.8874 (10) | 7.5355 (6) |

| b (Å) | 9.782 (3) | 17.9307 (14) |

| c (Å) | 13.078 (3) | 9.9423 (8) |

| α (°) | 111.569 (19) | 90 |

| β (°) | 90.83 (2) | 100.974 (3) |

| γ (°) | 95.01 (2) | 90 |

| Volume (ų) | 460.1 (2) | 1318.81 (18) |

| Z | 2 | 4 |

Advanced Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the molecular structure and probing the electronic environment of the nuclei and functional groups within the molecule.

The NMR spectra of coumarin derivatives are well-resolved and provide detailed information about the substitution pattern. For the unsubstituted analogue, Ethyl 2-oxo-2H-chromene-3-carboxylate, the ¹H NMR spectrum in CDCl₃ shows a characteristic singlet for the C-4 proton at approximately 8.56 ppm. The aromatic protons appear as a multiplet between 7.34-7.69 ppm. The ethyl ester group gives rise to a quartet around 4.41-4.46 ppm (OCH₂) and a triplet around 1.41-1.45 ppm (CH₃). derpharmachemica.com

The introduction of an 8-methyl group is expected to influence the chemical shifts of the nearby aromatic protons. Based on data for 8-methyl-2H-chromen-2-one, the aromatic protons are observed at δ 7.38 (d, J = 7.3 Hz, 1H), 7.32 (d, J = 7.6 Hz, 1H), and 7.18 (t, J = 7.5 Hz, 1H). The methyl group itself appears as a singlet at δ 2.46. rsc.org Therefore, for this compound, the aromatic region of the ¹H NMR spectrum would be expected to show distinct signals for the protons at positions 5, 6, and 7, with the 8-methyl group appearing as a singlet around 2.4-2.5 ppm.

In the ¹³C NMR spectrum of the unsubstituted ethyl ester, the carbonyl carbons of the lactone and ester appear at approximately 156.8 ppm and 163.1 ppm, respectively. The aromatic carbons resonate in the range of 116.8-155.2 ppm. derpharmachemica.com The 8-methyl substituent in 8-methyl-2H-chromen-2-one has its carbon signal at 15.4 ppm. rsc.org The presence of this electron-donating methyl group at the C-8 position would likely cause a slight upfield shift (increased shielding) for the C-8 carbon and other nearby carbons in the aromatic ring compared to the unsubstituted analogue. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl 2-Oxo-2H-Chromene-3-Carboxylate and its Analogues in CDCl₃

| Position | Ethyl 2-oxo-2H-chromene-3-carboxylate derpharmachemica.com | 8-Methyl-2H-chromen-2-one rsc.org (for comparison) | Expected for this compound |

| ¹H NMR | |||

| 4-H | 8.56 (s) | 7.70 (d) / 6.41 (d) | ~8.5 (s) |

| Aromatic-H | 7.34-7.69 (m) | 7.18-7.38 (m) | ~7.2-7.6 (m) |

| 8-CH₃ | - | 2.46 (s) | ~2.4-2.5 (s) |

| OCH₂ | 4.41-4.46 (q) | - | ~4.4 (q) |

| OCH₂CH₃ | 1.41-1.45 (t) | - | ~1.4 (t) |

| ¹³C NMR | |||

| C-2 (lactone C=O) | 156.8 | 161.1 | ~157-161 |

| Ester C=O | 163.1 | - | ~163 |

| Aromatic C | 116.8-155.2 | 116.3-152.4 | ~116-153 |

| 8-CH₃ | - | 15.4 | ~15 |

| OCH₂ | 62.0 | - | ~62 |

| OCH₂CH₃ | 14.2 | - | ~14 |

IR spectroscopy is a powerful tool for identifying characteristic functional groups. In coumarin-3-carboxylates, the most prominent bands are associated with the carbonyl stretching vibrations. For Ethyl 2-oxo-2H-chromene-3-carboxylate, strong absorption bands are observed around 1767 cm⁻¹ and 1609 cm⁻¹. derpharmachemica.com More detailed studies often resolve the lactone and ester carbonyl stretches. For instance, in a related methyl ester, distinct peaks are seen at 1710 cm⁻¹ (coumarin C=O) and 1750 cm⁻¹ (ester C=O). nih.gov

The formation of intermolecular C-H...O hydrogen bonds in the solid state can lead to shifts and broadening of the carbonyl stretching bands. The carbonyl group of coumarins is known to be a primary hydrogen bond-accepting site. academie-sciences.fr In studies of coumarins with cyclohexyl substituents, the appearance of additional, less intense bands in the carbonyl region (e.g., at 1763 cm⁻¹ and 1722 cm⁻¹) has been attributed to the formation of C-H...O hydrogen bonds with different geometries. mdpi.com Therefore, a detailed analysis of the carbonyl region in the IR spectrum of solid this compound could provide evidence for the presence and nature of such intermolecular interactions.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Ethyl 2-Oxo-2H-Chromene-3-Carboxylate and Analogues

| Functional Group | Ethyl 2-oxo-2H-chromene-3-carboxylate derpharmachemica.com | Methyl 2-oxo-2H-chromene-3-carboxylate nih.gov |

| C=O (Ester) | 1767 (unassigned) | 1750 |

| C=O (Lactone) | 1767 (unassigned) | 1710 |

| C=C (Aromatic) | 1609 | - |

| C-H (Aromatic) | 3061 | - |

| C-H (Aliphatic) | 2977, 2916 | - |

| C-O | - | 1200 |

Mass Spectrometry (MS) Fragmentation Patterns for Structural Confirmation and Derivatization Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of synthetic compounds like this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, it is possible to confirm the compound's molecular weight and deduce its structural features.

When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), which is energetically unstable and can break down into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum displays the relative abundance of these ions, providing a molecular fingerprint. For coumarin derivatives, Electrospray Ionization (ESI) is a common technique, which typically results in the observation of a protonated molecule [M+H]+ or an adduct like [M+Na]+. derpharmachemica.comnih.gov

For this compound (Molecular Weight: 232.23 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak. A characteristic fragmentation pattern for ethyl coumarin-3-carboxylates involves the cleavage of the ester group. derpharmachemica.comlibretexts.org The most common fragmentation is the loss of the ethoxy radical (•OCH2CH3), resulting in a stable acylium ion. derpharmachemica.comlibretexts.org For instance, the mass spectrum of the closely related Ethyl 2-oxo-2H-chromene-3-carboxylate shows a [M+1]+ peak at m/z 219.1 and a base peak at m/z 173.2, which corresponds to the loss of the ethoxy group. derpharmachemica.com A similar primary fragmentation would be anticipated for the 8-methyl analogue.

Mass spectrometry is also invaluable for analyzing derivatives of this compound, thereby confirming the success of a chemical reaction. For example, when Ethyl 2-oxo-2H-chromene-3-carboxylate is reacted with hydrazine (B178648) hydrate (B1144303), it can form various carbohydrazide (B1668358) derivatives. nih.gov The mass spectra of these new compounds will show distinct molecular ion peaks corresponding to their new molecular weights, confirming the derivatization.

Table 1: ESI-MS Data for Selected Coumarin-3-Carboxylate Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | 218.20 | 219.1 | 173.2 ([M-OCH2CH3]+) | derpharmachemica.com |

| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | C12H10O5 | 234.20 | 235.2 | 189.1 ([M-OCH2CH3]+) | derpharmachemica.com |

| N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | C18H14N2O4 | 322.31 | 323.2 | Not specified | nih.gov |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org This technique maps the electron distribution of a molecule in a crystal, allowing for the detailed investigation of close contacts between neighboring molecules. By generating a three-dimensional Hirshfeld surface and corresponding two-dimensional "fingerprint plots," researchers can identify and quantify the specific types of intermolecular interactions that stabilize the crystal structure. derpharmachemica.comuomphysics.net

For coumarin derivatives, Hirshfeld analysis reveals that the crystal packing is typically dominated by a combination of weak intermolecular forces, including C-H···O hydrogen bonds, H···H, O···H, and C···H contacts. mdpi.comresearchgate.net In many coumarin structures, C-H···O interactions play a crucial role in forming molecular sheets or chains. rsc.orgresearchgate.net The carbonyl oxygen atoms of the lactone and ester groups frequently act as hydrogen bond acceptors. derpharmachemica.comresearchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Various Coumarin Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound | H···H (%) | O···H / H···O (%) | C···H / H···C (%) | C···C (%) | Source |

|---|---|---|---|---|---|

| 2-oxo-2H-chromen-4-yl pentanoate | 46.1 | 28.6 | 14.7 | Not specified | nih.gov |

| 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate | 46.7 | 24.2 | 16.7 | 7.6 | nih.gov |

This quantitative analysis underscores the importance of a network of weak interactions in defining the solid-state architecture of coumarin-based compounds. mdpi.com

Computational and Theoretical Investigations of Ethyl 8 Methyl 2 Oxo 2h Chromene 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate, DFT calculations can elucidate a variety of molecular properties that are crucial for understanding its reactivity and spectroscopic behavior.

DFT calculations can predict the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's three-dimensional shape and steric profile. Furthermore, DFT is employed to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Spectroscopic properties can also be accurately predicted using DFT. Theoretical vibrational frequencies obtained from these calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Additionally, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the molecule's behavior upon interaction with light.

While specific DFT studies on this compound are not extensively documented in publicly available literature, a computational study on positional isomers, such as ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate, has been performed. researchgate.net In that study, the M06-2X density functional with different basis sets was used to determine the most stable conformations, highlighting the greater rotational freedom of the carboxylate group in the absence of an intramolecular hydrogen bond. researchgate.net The experimental conformations of related molecules were found to align well with the low-energy arrangements predicted by the theoretical studies. researchgate.net

Table 1: Examples of Properties Investigated using DFT for Coumarin (B35378) Derivatives

| Property | Description |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. |

| HOMO-LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, indicating electronic transition properties and reactivity. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms, offering insights into electrostatic potential and reactive sites. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands, aiding in structural confirmation. |

| Electronic Absorption Spectra | Predicted using TD-DFT to understand the UV-Visible absorption properties of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed picture of its dynamic behavior, including conformational flexibility and interactions with solvents.

Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe the formation and dynamics of the solvation shell. This provides insights into the molecule's solubility and how the solvent influences its conformational preferences and interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound are not readily found in the literature, the general methodology is highly applicable to coumarin derivatives for predicting their biological activities and guiding the optimization of lead compounds.

A QSAR study on coumarin derivatives against phytopathogenic fungi, for instance, demonstrated that electron-withdrawing groups, particularly at the C-3 position, can enhance antifungal activity. mdpi.com Such models are built by calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological) for a series of related compounds with known activities. Statistical methods are then used to develop a mathematical equation that correlates these descriptors with the observed activity.

For this compound, a QSAR model could be developed to predict its potential as, for example, an antimicrobial or anticancer agent. This would involve synthesizing and testing a series of analogues with variations at different positions of the coumarin scaffold to generate the necessary training data for the model.

Molecular Docking Studies for Ligand-Target Interactions in Enzyme and Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein or enzyme.

These studies are crucial in drug discovery for understanding the molecular basis of a drug's action and for designing more potent inhibitors. The docking process involves placing the ligand in various conformations and orientations within the binding site of the target protein and scoring the resulting poses based on their predicted binding affinity.

Although specific docking studies for this compound are not prominent in the literature, related coumarin derivatives have been the subject of such investigations. For example, molecular docking has been used to study the interaction of coumarin derivatives with enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease. nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Key Aspects of Molecular Docking Studies

| Aspect | Description |

| Target Selection | Identification of a biologically relevant protein or enzyme. |

| Binding Site Prediction | Locating the active or allosteric site where the ligand is expected to bind. |

| Ligand Conformation | Generating and sampling different 3D conformations of the ligand. |

| Scoring Function | A mathematical function to estimate the binding affinity for different ligand poses. |

| Interaction Analysis | Identifying key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, van der Waals forces). |

Pharmacophore Model Development for Drug Design

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, developing a pharmacophore model would be a key step in designing new and more potent analogues.

Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules when the target structure is unknown (ligand-based). The model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active. This is a powerful tool for hit identification and lead optimization in drug discovery. A pharmacophore mapping of structurally similar coumarin compounds has revealed the importance of substituents at specific positions for their biological effects. mdpi.com

Non Pharmaceutical Applications and Emerging Research Areas for Ethyl 8 Methyl 2 Oxo 2h Chromene 3 Carboxylate

Photophysical and Optoelectronic Applications

The coumarin (B35378) scaffold is renowned for its exceptional photophysical properties, making its derivatives highly valuable in optoelectronics. These compounds are characterized by strong fluorescence, high photoluminescence quantum yields, and tunable emission spectra, properties which are being actively explored for various technological applications. nih.gov

Coumarin derivatives are widely recognized for their use as laser dyes, particularly for generating tunable blue-green light. researchgate.netnih.gov Their effectiveness stems from their rigid, planar structure and extensive π-conjugation, which facilitates efficient light absorption and emission. The specific photophysical characteristics, such as absorption and emission wavelengths, are influenced by the nature and position of substituents on the coumarin ring. researchgate.net While research on the specific lasing properties of Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate is not extensively detailed, the general class of coumarin dyes is well-established in this field. acs.org

Furthermore, the high fluorescence of coumarins makes them suitable for use as fluorescent indicators and probes. researchgate.netthermofisher.com They are employed in various analytical and biological applications, including as labels for fluorescent energy transfer experiments and in the development of sensors. nih.govmedchemexpress.com The fluorescence of coumarin derivatives can be sensitive to the local environment, such as polarity and pH, allowing them to function as responsive molecular probes. nih.gov

The intense blue-white fluorescence of many coumarin compounds makes them effective optical brightening agents in industries such as textiles and detergents. researchgate.net These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, resulting in a brighter, cleaner appearance of materials.

In addition to their fluorescent properties, coumarins can act as photosensitizers. In this capacity, they absorb light energy and transfer it to adjacent molecules, initiating photochemical reactions. This property is crucial in fields like photochemistry and is being investigated for various applications where light-induced chemical changes are desired.

Agrochemical Applications

Coumarin and its derivatives are naturally occurring compounds in many plants and play a role in various physiological processes, including defense mechanisms and growth regulation. acgpubs.org This has spurred research into their potential use in agriculture as plant growth regulators and pest control agents.

Coumarins are known to act as growth inhibitors, affecting processes such as seed germination and root development. medcraveonline.comscielo.br Their mode of action can involve the inhibition of water uptake and vital enzyme activity during the early stages of germination. medcraveonline.comresearchgate.net The effect is often concentration-dependent, with high concentrations typically showing inhibitory effects, while lower concentrations may sometimes promote growth. medcraveonline.commdpi.com

Research has specifically identified 8-methyl coumarin as a potent root growth inhibitor, highlighting the potential of this structural motif in developing plant growth regulators. medcraveonline.com The inhibitory effects of coumarins on seedling growth, including both root and shoot development, have been documented in various plant species like wheat and sorghum. medcraveonline.comresearchgate.net

Table 1: Effect of Coumarin Derivatives on Plant Growth

| Plant Species | Effect of Coumarin Derivatives | Concentration Dependence | Reference |

| Wheat | Inhibition of seed germination and seedling growth | Inhibitory at high concentrations (e.g., 100 ppm) | medcraveonline.com |

| Sorghum | Inhibition of seed germination and seedling growth | Generally inhibitory across tested concentrations | medcraveonline.com |

| Lettuce | Inhibition of germination and seedling growth | - | mdpi.com |

| Radish | Delay of germination and reduction of seedling growth | - | medcraveonline.com |

The defensive role of coumarins in plants extends to deterring pests. Many coumarin derivatives have demonstrated significant insecticidal and antifeedant properties. scielo.br They can be effective against a broad range of pests, impacting eggs, larvae, and adult insects. scielo.br For instance, certain natural and synthetic coumarins have shown larvicidal activity against mosquito species like Aedes aegypti. tandfonline.com

Recent studies have focused on designing novel coumarin derivatives as candidates for new pesticides. nih.govacs.org These compounds have exhibited broad-spectrum fungicidal activity against various plant pathogenic fungi and insecticidal effects against pests such as Mythimna separata. nih.govacs.org The mechanism of action often involves feeding deterrence and inhibition of growth and development in the target pests. researchgate.net

Table 2: Documented Pest Control Activities of Coumarin Derivatives

| Activity Type | Target Organism(s) | Examples of Active Compounds | Reference(s) |

| Insecticidal | Aedes aegypti (mosquito larvae) | Pimpinellin, Swietenocoumarin B | tandfonline.com |

| Insecticidal | Mythimna separata (armyworm) | Novel synthetic coumarin derivatives | nih.govacs.org |

| Antifeedant | Spodoptera littoralis (leafworm) | Coumarins from Artemisia species | scielo.br |

| Fungicidal | Rhizoctonia cerealis, Pyricularia grisea | Novel synthetic coumarin derivatives | nih.govacs.org |

Use as Precursors in the Synthesis of Complex Heterocyclic Compounds

Ethyl 2-oxo-2H-chromene-3-carboxylate and its derivatives are valuable building blocks in organic synthesis. The reactivity of the coumarin core and the ester functional group allows for a wide range of chemical transformations, making them ideal precursors for the synthesis of more complex heterocyclic systems. acgpubs.orgnih.gov

The ester group at the 3-position is a common site for modification. For example, it can react with nucleophiles like hydrazine (B178648) hydrate (B1144303) to form carbohydrazides. nih.govresearchgate.net These hydrazides are versatile intermediates for constructing various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are often associated with diverse biological activities. nih.gov

Furthermore, the activated double bond (C3-C4) of the α-pyrone ring can participate in cycloaddition and addition reactions. This allows for the construction of fused ring systems and the introduction of new functionalities. For instance, ethyl coumarin-3-carboxylate can undergo cyclopropanation reactions, demonstrating the synthetic utility of this double bond. acgpubs.org While specific studies on this compound as a synthetic precursor are less common, the well-established reactivity of its parent compound and other substituted analogs, such as 8-ethoxycoumarin derivatives, suggests its significant potential in synthesizing novel heterocyclic structures. nih.govresearchgate.netresearchgate.net

Future Research Directions and Concluding Remarks on Ethyl 8 Methyl 2 Oxo 2h Chromene 3 Carboxylate

Design and Synthesis of Novel Analogues with Enhanced Biological Potency and Selectivity

The core structure of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate offers a fertile ground for the design and synthesis of novel analogues with tailored biological activities. Future research should focus on systematic modifications of the coumarin (B35378) scaffold to enhance potency and, crucially, selectivity towards specific biological targets.

Key strategies for analogue design include:

Substitution at the C4-position: Introducing various substituents at the C4-position of the coumarin ring can significantly influence biological activity. The synthesis of a series of novel coumarin-3-carboxylic acid derivatives containing a thioether quinoline (B57606) moiety has demonstrated that such modifications can lead to significant antibacterial activity. acs.org

Modification of the Ester Group: The ethyl ester at the C3-position can be converted into a variety of amides, hydrazides, and other functional groups. For instance, the synthesis of coumarin-3-carboxamide derivatives has been shown to yield compounds with potential anticancer activity. nih.gov

Alterations to the Benzene (B151609) Ring: Modifications to the benzene ring of the coumarin nucleus, such as the introduction of different substituents at various positions, can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The synthesis of these novel analogues will require the exploration of diverse synthetic methodologies, including both classical and modern techniques. Molecular hybridization, which involves combining the coumarin scaffold with other pharmacophoric units, presents a promising avenue for creating multifunctional molecules with enhanced therapeutic potential. nih.gov

Comprehensive Mechanistic Studies of Observed Biological Activities

While preliminary studies have indicated various biological activities for coumarin derivatives, a comprehensive understanding of the underlying mechanisms of action for this compound and its analogues is largely nascent. Future research must delve into the molecular and cellular pathways through which these compounds exert their effects.

A significant area of investigation is the role of coumarins as enzyme inhibitors. Detailed kinetic and X-ray crystallographic studies have revealed that some coumarins act as "prodrug inhibitors" of carbonic anhydrase (CA). eurjchem.com In this unique mechanism, the lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, and the resulting 2-hydroxy-cinnamic acid derivative then binds to the active site. eurjchem.comresearchgate.net Future studies should investigate whether this compound or its derivatives follow a similar mechanism with other enzymes.

Elucidating these mechanisms will be crucial for the rational design of more potent and selective inhibitors for a range of therapeutic targets, including those involved in cancer, inflammation, and infectious diseases.

Exploration of Undiscovered Application Domains and Functional Properties

The potential applications of this compound and its derivatives are likely to extend beyond their currently identified biological activities. A forward-thinking research agenda should include the exploration of novel application domains.

For instance, the fluorescent properties inherent to many coumarin compounds suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging, and sensors for detecting specific analytes. The synthesis of silver(I) complexes with substituted coumarin-3-carboxylates has already shown promising antimicrobial activity, opening up avenues for the development of new antimicrobial materials. researchgate.netmaynoothuniversity.iemaynoothuniversity.ie

Furthermore, the structural similarity of coumarins to certain natural products suggests that they could be investigated for a wider range of biological activities, including antiviral, neuroprotective, and immunomodulatory effects.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.

Current research has already demonstrated the feasibility of green approaches for the synthesis of coumarin-3-carboxylic acids. These methods include:

Using waste curd water as a catalytic solvent under ultrasonic irradiation. eurjchem.com

Employing water extract of rice straw ash as a catalyst at room temperature. researchgate.net

Utilizing microwave and near-infrared irradiation to accelerate reactions and improve yields without the need for a catalyst. researchgate.net

Performing one-pot syntheses in water, which serves as a green solvent. nih.gov

These approaches offer significant advantages over traditional methods that often rely on hazardous solvents and harsh reaction conditions. Further research should focus on optimizing these green methods and extending their applicability to the synthesis of a wider range of this compound analogues.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful tool for the rational design of new molecules with desired properties. In the context of this compound, integrating in silico and in vitro/in vivo studies will be paramount for accelerating the discovery and development of novel analogues.

Computational approaches that can be leveraged include:

Molecular Docking: To predict the binding modes and affinities of designed analogues with their biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features that contribute to biological activity.

Pharmacophore Modeling: To develop models that define the essential steric and electronic features required for a molecule to interact with a specific target.

These computational predictions can then guide the synthesis of the most promising candidates, which can subsequently be evaluated through experimental assays. This iterative cycle of design, synthesis, and testing will enable a more efficient exploration of the chemical space around the this compound scaffold and facilitate the development of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Concluding Remarks

This compound represents a promising starting point for the development of new therapeutic agents and functional materials. The future of research on this compound lies in a multidisciplinary approach that combines innovative synthetic chemistry, rigorous mechanistic biology, and advanced computational modeling. By pursuing the research directions outlined in this article, the scientific community can unlock the full potential of this versatile coumarin derivative and translate its promising properties into tangible benefits for medicine and technology.

Q & A

Q. What are the optimal synthetic routes for Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation , involving ethyl acetoacetate and substituted phenolic precursors under basic conditions (e.g., sodium ethoxide or potassium carbonate). Key parameters include solvent choice (ethanol or DMF), temperature control (reflux at 80–100°C), and reaction time (4–8 hours). Yield optimization often requires iterative adjustment of molar ratios and catalyst loading. Post-synthesis, purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- 1H NMR : Expect signals for the ethyl ester group (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2), the chromene ring protons (δ 6.5–8.0 ppm), and the methyl substituent (δ 2.3–2.6 ppm).

- 13C NMR : Carbonyl carbons (C=O) appear at δ 160–170 ppm, while the chromene carbons range from δ 110–150 ppm.

- IR : Strong absorptions at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromene lactone).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. Cross-referencing with published spectra is essential .

Q. What intermolecular interactions govern the crystal packing of this compound?

Single-crystal X-ray diffraction reveals C–H···O hydrogen bonds between the carbonyl oxygen and adjacent methyl/ethyl groups, stabilizing the monoclinic lattice (space group P21/n). Hirshfeld surface analysis quantifies these interactions, showing ~15–20% contribution from O···H contacts. Van der Waals forces and π-π stacking (chromene rings) further stabilize the structure .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data (e.g., unit cell parameters) be resolved?

Variations in unit cell dimensions (e.g., monoclinic vs. orthorhombic systems) may arise from polymorphism or solvent inclusion during crystallization. To resolve discrepancies:

Q. What strategies mitigate low yields in derivative synthesis (e.g., acyloxime formation)?

For functionalization at the 3-carboxylate position (e.g., O-acylation):

- Activate the carbonyl group using Schotten-Baumann conditions (acyl chlorides, triethylamine in DCM).

- Optimize stoichiometry (1:1.2 molar ratio of substrate to acyl chloride) and reaction time (12–24 hours).

- Purify via flash chromatography (SiO2, hexane/EtOAc gradient) to isolate derivatives in 50–75% yields .

Q. How do substituent effects (e.g., methyl vs. ethoxy groups) influence bioactivity?

Comparative studies show that electron-donating groups (e.g., methyl) enhance π-electron density on the chromene core, improving binding to biological targets (e.g., enzymes or DNA). For example:

- Methyl at position 8 increases lipophilicity (logP ~2.5), enhancing membrane permeability.

- Ethoxy substituents introduce steric hindrance, reducing binding affinity by ~30% in kinase inhibition assays. Use molecular docking (AutoDock Vina) and QSAR models to predict substituent effects .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral assignments (e.g., 13C NMR shifts)?

Discrepancies in 13C NMR data (e.g., δ 160 vs. 165 ppm for C=O) may arise from solvent polarity or temperature effects. To validate:

- Re-run spectra in standardized solvents (CDCl3 or DMSO-d6).

- Compare with computed chemical shifts (DFT methods, B3LYP/6-31G* basis set).

- Cross-check with DEPT-135 to distinguish CH, CH2, and CH3 signals .

Q. Why do reaction yields vary significantly across studies using similar protocols?

Yield variability (~40–80%) is often due to impurity in starting materials or incomplete cyclization . Mitigation steps include:

- Pre-purifying precursors via recrystallization.

- Monitoring reaction progress by TLC or in-situ IR.

- Adding molecular sieves to absorb byproducts (e.g., water in Knoevenagel reactions) .

Methodological Recommendations

- Crystallization : Use slow evaporation from ethanol/acetone (3:1) to grow diffraction-quality crystals .

- Bioactivity Assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC50 determination) using ELISA kits .

- Computational Tools : Employ Gaussian 16 for DFT calculations and Mercury for crystal structure visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.